N-cyclohexyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine
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Description
Compounds with a [1,2,4]triazolo[4,3-b]pyridazine core are part of a larger class of organic compounds known as phenylpyridazines . These compounds are characterized by a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives often involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to produce a variety of derivatives .Molecular Structure Analysis
The [1,2,4]triazolo[4,3-b]pyridazine core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This core can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis
While specific chemical reactions involving “N-cyclohexyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine” are not available, compounds with a [1,2,4]triazolo[4,3-b]pyridazine core have been reported to intercalate DNA .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-7-11(12-15-13-8-17(12)16-9)14-10-5-3-2-4-6-10/h7-8,10,14H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJJZCVDRDXDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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